molecular formula C11H18O3 B14302974 Ethyl 7-methyl-5-oxooct-6-enoate CAS No. 116214-60-9

Ethyl 7-methyl-5-oxooct-6-enoate

Cat. No.: B14302974
CAS No.: 116214-60-9
M. Wt: 198.26 g/mol
InChI Key: LHDQJYZNALUFTO-UHFFFAOYSA-N
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Description

Ethyl 7-methyl-5-oxooct-6-enoate is an α,β-unsaturated keto-ester characterized by a conjugated enone system (C=O and C=C bonds) and a methyl substituent at the 7-position. This structural motif renders it reactive in cycloaddition and nucleophilic addition reactions, making it valuable in synthetic organic chemistry.

Properties

CAS No.

116214-60-9

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

ethyl 7-methyl-5-oxooct-6-enoate

InChI

InChI=1S/C11H18O3/c1-4-14-11(13)7-5-6-10(12)8-9(2)3/h8H,4-7H2,1-3H3

InChI Key

LHDQJYZNALUFTO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCC(=O)C=C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 7-methyl-5-oxooct-6-enoate can be synthesized through several methods. One common approach is the esterification reaction, where an alcohol reacts with a carboxylic acid in the presence of an acid catalyst. For this compound, the starting materials could include 7-methyl-5-oxooct-6-enoic acid and ethanol .

Industrial Production Methods

Industrial production of esters like this compound often involves continuous processes where the reactants are fed into a reactor and the product is continuously removed. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to speed up the reaction .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-methyl-5-oxooct-6-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of ethyl 7-methyl-5-oxooct-6-enoate involves its interaction with specific molecular targets and pathways. For instance, its ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with biological targets. The double bond and ketone group also play roles in its reactivity and interactions with enzymes .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table highlights key differences between Ethyl 7-methyl-5-oxooct-6-enoate and analogous compounds:

Compound Molecular Formula Molecular Weight XLogP3 Key Functional Groups Synthetic Method (Example)
This compound* C₁₀H₁₆O₃ 184.23 ~2.1 α,β-unsaturated ester, methyl Likely Grignard or Claisen condensation
Ethyl 7-oxononanoate C₁₁H₂₀O₃ 200.27 1.8 Ketone, ester Esterification of 7-oxononanoic acid
Methyl (5R,6S)-(E)-7-oxo-... C₁₁H₁₆O₅ 228.24 ~1.5 Epoxide, ester, diol Mg-mediated epoxide opening in MeOH
Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate C₂₃H₂₂O₅ 378.42 ~3.5 Alkyne, diphenyl, ester Propargylation of diphenyl substrates

*Note: Values for this compound are estimated based on structural analogs.

Key Observations :

  • Hydrophobicity: The methyl group and conjugated enone in this compound likely increase its XLogP3 (~2.1) compared to Ethyl 7-oxononanoate (XLogP3 = 1.8), enhancing its lipid solubility .
  • Reactivity: The α,β-unsaturated system allows for Michael additions, contrasting with the alkyne in Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate, which favors cycloadditions or Sonogashira couplings .

Research Findings and Data Gaps

  • Crystallography: While SHELX software is widely used for small-molecule refinement (e.g., Ethyl 5-[(ethoxycarbonyl)oxy]-...
  • Kinetic Properties: Ethyl acetate’s extraction kinetics (Table 7 ) imply that this compound’s ester group may influence reaction rates in biphasic systems.

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